N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
Description
The compound N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a phenylimino group (E-configuration), a 3,4-dimethoxyphenethyl chain, and a benzamide moiety at position 3.
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous benzamide-thiazole hybrids are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF, as seen in ). The (E)-configuration of the imine group is typically confirmed via single-crystal X-ray diffraction ().
Properties
Molecular Formula |
C32H29N3O3S |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C32H29N3O3S/c1-37-27-19-18-23(22-28(27)38-2)20-21-35-29(24-12-6-3-7-13-24)31(34-30(36)25-14-8-4-9-15-25)39-32(35)33-26-16-10-5-11-17-26/h3-19,22H,20-21H2,1-2H3,(H,34,36) |
InChI Key |
BPMOFTPYTNOBON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the aromatic substituents. Common reagents used in these reactions include thioamides, aromatic aldehydes, and amines. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Heterocycle Impact :
- 1,3-Thiazole vs. 1,3,4-Thiadiazole : Thiadiazoles () exhibit stronger insecticidal/fungicidal activity due to sulfur-rich frameworks, while thiazoles (e.g., target compound) may favor CNS applications ().
- Substituent Effects :
- 3,4-Dimethoxyphenyl (target compound): Enhances solubility and receptor binding vs. 4-chlorophenyl (), which increases lipophilicity.
Configuration and Planarity :
- The (E)-imine configuration (confirmed via X-ray in ) ensures optimal geometry for intermolecular interactions.
Research Findings and Pharmacological Implications
Table 2: Bioactivity and Methodological Insights from Analogous Compounds
Critical Analysis:
- Pesticidal Potential: The target compound’s 1,3-thiazole core and electron-rich substituents may mimic thiadiazole bioactivity (), but direct testing is required.
- CNS Applications : Structural similarity to dual-acting cholinesterase inhibitors () suggests possible neuropharmacological utility.
- Synthetic Challenges : Steric hindrance from the 3,4-dimethoxyphenethyl group may complicate synthesis compared to simpler analogs ().
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